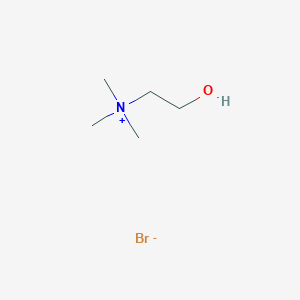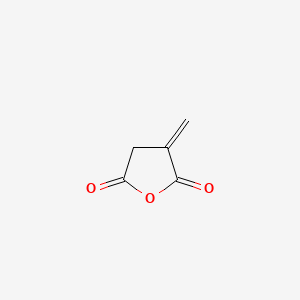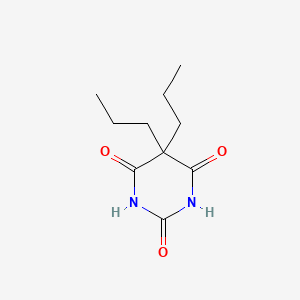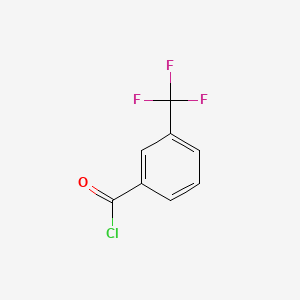
3-Fluorphthalic anhydride
Übersicht
Beschreibung
3-Fluorophthalic anhydride is an organic compound with the molecular formula C8H3FO3. It is a derivative of phthalic anhydride where one of the hydrogen atoms on the aromatic ring is replaced by a fluorine atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Wissenschaftliche Forschungsanwendungen
3-Fluorophthalic anhydride is utilized in various scientific research applications:
Wirkmechanismus
Target of Action
It is known that 3-fluorophthalic anhydride may be used in the preparation of substituted benzamides , which suggests that it could interact with proteins or enzymes involved in the synthesis or metabolism of these compounds.
Mode of Action
It is known to undergo reduction with sodium borohydride (nabh4) to afford 4-fluorophthalide and 7-fluorophthalide . This suggests that it may interact with its targets through a reduction mechanism, leading to the formation of these products.
Biochemical Pathways
Given its potential use in the synthesis of substituted benzamides , it may be involved in the biochemical pathways related to the metabolism of these compounds.
Result of Action
Its potential use in the synthesis of substituted benzamides suggests that it may have a role in the production of these compounds, which could have various effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
3-Fluorophthalic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of substituted benzamides with potential neuroleptic activity . It interacts with various enzymes and proteins during these reactions. For instance, it undergoes reduction with sodium borohydride (NaBH4) to produce 4-fluorophthalide and 7-fluorophthalide . These interactions highlight the compound’s versatility in biochemical processes.
Molecular Mechanism
At the molecular level, 3-Fluorophthalic anhydride exerts its effects through various binding interactions with biomolecules. It can act as a starting reagent for the synthesis of complex organic compounds, such as 8-fluoro-10-methyl-1,2-benzanthracene . The compound’s ability to undergo reduction and other chemical transformations indicates its potential to modulate enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 3-Fluorophthalic anhydride are crucial factors. The compound is known to undergo reduction with NaBH4, leading to the formation of fluorophthalides . Over time, these reactions can influence the compound’s long-term effects on cellular function. Studies on its stability and degradation in vitro and in vivo are essential to understand its temporal effects fully.
Metabolic Pathways
3-Fluorophthalic anhydride is involved in various metabolic pathways, particularly those related to the synthesis of substituted benzamides . It interacts with enzymes and cofactors during these processes, influencing metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s role in biochemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Fluorophthalic anhydride can be synthesized starting from 3-nitrophthaloyl dichloride. The process involves the reduction of 3-nitrophthaloyl dichloride to 3-aminophthaloyl dichloride, followed by fluorination to obtain 3-fluorophthalic anhydride . Another method involves the fluorination of 3-chlorophthalic anhydride using a fluorination reagent under a nitrogen gas protective atmosphere .
Industrial Production Methods: In industrial settings, the production of 3-fluorophthalic anhydride typically involves large-scale fluorination reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced fluorination reagents and catalysts can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluorophthalic anhydride undergoes various chemical reactions, including reduction, substitution, and condensation reactions. For example, it can be reduced with sodium borohydride to produce 4-fluorophthalide and 7-fluorophthalide .
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.
Substitution: Fluorination reagents such as potassium fluoride (KF) in the presence of a catalyst.
Condensation: Reactions with amines to form substituted benzamides.
Major Products:
- 4-Fluorophthalide
- 7-Fluorophthalide
- Substituted benzamides with potential neuroleptic activity .
Vergleich Mit ähnlichen Verbindungen
- 4-Fluorophthalic anhydride
- 3,6-Difluorophthalic anhydride
- 3-Nitrophthalic anhydride
- 3-Hydroxyphthalic anhydride
Comparison: 3-Fluorophthalic anhydride is unique due to the presence of a fluorine atom at the 3-position on the aromatic ring. This fluorine substitution can significantly alter the compound’s reactivity and properties compared to its non-fluorinated counterparts. For instance, the fluorine atom can enhance the compound’s stability and influence its electronic properties, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
4-fluoro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJAZKZLSDRAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215511 | |
| Record name | 3-Fluorophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652-39-1 | |
| Record name | 3-Fluorophthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=652-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluorophthalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 652-39-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Fluorophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluorophthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FLUOROPHTHALIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82J53PB93D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3-Fluorophthalic anhydride in chemical synthesis?
A1: 3-Fluorophthalic anhydride is a versatile building block in organic synthesis. It serves as a precursor for synthesizing various compounds, including fluorinated plant growth regulators []. One notable derivative is 2-(3-fluorophthalimido)-2-butenoic acid, which exhibits promising root growth promotion in rice seedlings [].
Q2: Are there alternative synthetic routes to produce 3-Fluorophthalic anhydride?
A2: Yes, research highlights different approaches to synthesizing 3-Fluorophthalic anhydride. One method involves using anhydrous potassium fluoride as a fluorine source and a phase transfer catalyst in a suitable solvent []. This method offers advantages such as a short reaction pathway, cost-effective reagents, and operational simplicity, making it suitable for industrial production []. Another method utilizes an organic complex of hydrogen fluoride for homogeneous fluorination of 3-chlorophthalic anhydride []. This approach boasts high fluorination efficiency, resulting in good product purity and yield while minimizing environmental impact [].
Q3: How does the fluorine atom in 3-Fluorophthalic anhydride influence its reactivity compared to phthalic anhydride?
A3: While specific examples from the provided abstracts are limited, the introduction of a fluorine atom to the phthalic anhydride structure is known to impact its reactivity in various reactions, including Friedel-Crafts and Grignard reactions []. The electron-withdrawing nature of fluorine can influence the electron density of the aromatic ring, affecting its reactivity towards electrophilic or nucleophilic attack. This altered reactivity profile makes 3-Fluorophthalic anhydride a valuable building block for creating compounds with specific properties.
Q4: Has the crystal structure of any 3-Fluorophthalic anhydride derivative been elucidated?
A4: Yes, the crystal structure of Methyl (Z)-2-(3-Fluorophthalimido)-2-butenoate, a derivative of 3-Fluorophthalic anhydride, has been determined using X-ray analysis []. This analysis confirmed the stereochemistry of the tri-substituted double bond present in the molecule, providing valuable information for understanding its structure-activity relationships [].
Q5: What analytical techniques are typically employed for characterizing 3-Fluorophthalic anhydride?
A5: Common analytical methods used to characterize 3-Fluorophthalic anhydride and its derivatives include gas chromatography to monitor reaction progress and determine conversion rates [], melting point determination to verify purity [], and Nuclear Magnetic Resonance (NMR) spectroscopy to analyze structural features []. X-ray analysis proves particularly valuable for determining the stereochemistry of complex derivatives [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














